2-Chloro-N-(1-cyanocyclobutyl)propanamide
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Overview
Description
2-Chloro-N-(1-cyanocyclobutyl)propanamide is an organic compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . This compound is characterized by the presence of a chloro group, a cyanocyclobutyl group, and a propanamide moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-cyanocyclobutyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 1-cyanocyclobutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-cyanocyclobutyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis Reactions: The amide group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like triethylamine (TEA).
Reduction: Reducing agents like LiAlH4, solvents like ether or THF, and low temperatures.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of primary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(1-cyanocyclobutyl)propanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-cyanocyclobutyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanocyclobutyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-N-(1-cyanocyclobutyl)propanamide can be compared with other similar compounds, such as:
2-Chloro-N-(1-cyanocyclopropyl)propanamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-Chloro-N-(1-cyanocyclopentyl)propanamide: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
2-Chloro-N-(1-cyanocyclohexyl)propanamide: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(1-cyanocyclobutyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(9)7(12)11-8(5-10)3-2-4-8/h6H,2-4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUZLWTNAIMPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCC1)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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